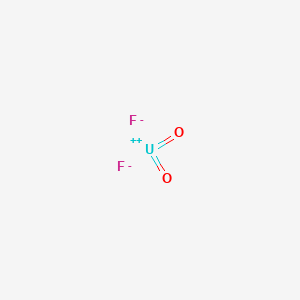
Uranyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranyl fluoride, also known as this compound, is a chemical compound with the formula UO2F2. It is a uranium compound where uranium is in the +6 oxidation state, coordinated by two oxygen atoms and two fluoride ions. This compound is of significant interest due to its applications in nuclear chemistry and its role in the nuclear fuel cycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uranyl fluoride can be synthesized through the reaction of uranium hexafluoride (UF6) with water or steam. The reaction is typically carried out under controlled conditions to ensure the formation of UO2F2:
UF6+2H2O→UO2F2+4HF
Industrial Production Methods
In industrial settings, the production of dioxouranium(2+);difluoride involves the controlled hydrolysis of uranium hexafluoride. This process is crucial in the nuclear fuel cycle, particularly in the conversion of uranium hexafluoride to uranium oxides, which are used as nuclear fuel.
Analyse Chemischer Reaktionen
Types of Reactions
Uranyl fluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form uranyl hydroxide and hydrofluoric acid.
Reduction: Can be reduced to lower oxidation states of uranium under specific conditions.
Complexation: Forms complexes with various ligands, which can alter its chemical properties.
Common Reagents and Conditions
Water and Steam: Used in hydrolysis reactions.
Reducing Agents: Such as hydrogen or metals, used in reduction reactions.
Ligands: Various organic and inorganic ligands used in complexation reactions.
Major Products Formed
Uranyl Hydroxide: Formed during hydrolysis.
Uranium Oxides: Formed during reduction and further processing.
Wissenschaftliche Forschungsanwendungen
Uranyl fluoride has several scientific research applications:
Nuclear Chemistry: Used in studies related to the nuclear fuel cycle and uranium chemistry.
Radiochemistry: Important in the study of radioactive compounds and their behavior.
Material Science: Used in the synthesis of uranium-based materials with unique properties.
Environmental Science: Studied for its behavior in the environment and its impact on ecosystems.
Wirkmechanismus
The mechanism of action of dioxouranium(2+);difluoride involves its interaction with various molecular targets. In nuclear chemistry, it acts as a precursor to other uranium compounds. Its interactions with ligands and reducing agents can lead to the formation of complexes and reduced uranium species, respectively. The pathways involved include hydrolysis, reduction, and complexation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uranium Hexafluoride (UF6): A volatile uranium compound used in the enrichment of uranium.
Uranyl Nitrate (UO2(NO3)2): A soluble uranium compound used in nuclear reprocessing.
Uranium Dioxide (UO2): A stable uranium oxide used as nuclear fuel.
Uniqueness
Uranyl fluoride is unique due to its specific coordination environment and its role in the nuclear fuel cycle. Unlike uranium hexafluoride, it is less volatile and more stable under certain conditions. Compared to uranyl nitrate, it has different solubility and reactivity properties, making it suitable for specific applications in nuclear chemistry and material science.
Eigenschaften
Molekularformel |
F2O2U |
|---|---|
Molekulargewicht |
308.025 g/mol |
IUPAC-Name |
dioxouranium(2+);difluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;;/q;;;;+2/p-2 |
InChI-Schlüssel |
KCKICANVXIVOLK-UHFFFAOYSA-L |
Kanonische SMILES |
O=[U+2]=O.[F-].[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















